molecular formula C17H9BrO B3329879 5-Bromo-7H-benzo[c]fluoren-7-one CAS No. 64356-33-8

5-Bromo-7H-benzo[c]fluoren-7-one

Cat. No.: B3329879
CAS No.: 64356-33-8
M. Wt: 309.16 g/mol
InChI Key: DSHOXYZGFKAFLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecule contains a total of 31 bonds. There are 22 non-H bonds, 18 multiple bonds, 1 double bond, 17 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 ten-membered ring, and 1 ketone (aromatic) .

Scientific Research Applications

Synthesis and Chemical Properties

5-Bromo-7H-benzo[c]fluoren-7-one is involved in various synthesis processes. For instance, Jin Jing (2013) describes the synthesis of a closely related compound, 5-Bromo-7,7-dimethyl-7H-benzo[C]fluorene, from 1-bromonaphthalene. This synthesis process includes intermediates like 2-(1-naphthalenyl)benzaldehyde, 7-methyl-7H-benzo[C]fluorene, and 7,7-dimethyl-7H-benzo[C]fluorene, optimizing reaction conditions to achieve high yields (Jin Jing, 2013).

Advanced Material Development

Recent studies illustrate the use of benzo[c]fluorene scaffolds in advanced material development. For example, D. Kishore et al. (2022) describe a process for synthesizing structurally diverse benzofluorene scaffolds, important for creating advanced materials. Their method forms consecutive C-C bonds intramolecularly, promoting the formation of tetracyclic benzo[a]fluorene frameworks (D. Kishore et al., 2022).

Optical Properties in Dyes and Fluorescents

The synthesis of novel spiro[benzo[c]fluorene-7,9'-fluorene] based dyes shows the importance of benzo[c]fluorene derivatives in optical applications. Jeong-A Seo et al. (2013) developed five novel dyes using benzo[c]fluorene, exhibiting high fluorescent quantum yields and good morphologicalstability. These compounds were analyzed for their thermal properties and showed high glass transition states, indicating robustness in various applications. The study of these dimers highlighted relationships between optical, electrochemical properties, and their combined positions, which is crucial for applications in photonic and electronic devices (Jeong-A Seo et al., 2013).

Pharmaceutical Research

In the pharmaceutical realm, this compound derivatives have been studied for potential therapeutic applications. For example, V. Pujman and S. Cernochová (1981) investigated the antileukemic effects of a derivative of this compound, finding that it favorably influenced the survival of leukemic mice, indicating its potential as an antineoplastic agent (V. Pujman, S. Cernochová, 1981).

Environmental Toxicology

In environmental toxicology, studies like that of A. Koganti et al. (2001) have shown that 7H-Benzo[c]fluorene, a close relative of this compound, is a major DNA adduct forming component of coal tar in the lungs of mice. This research helps in understanding the toxicological impact of such compounds in environmental and biological systems (A. Koganti et al., 2001).

Properties

IUPAC Name

5-bromobenzo[c]fluoren-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9BrO/c18-15-9-14-16(11-6-2-1-5-10(11)15)12-7-3-4-8-13(12)17(14)19/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHOXYZGFKAFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2C4=CC=CC=C4C3=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-7H-benzo[c]fluoren-7-one
Reactant of Route 2
5-Bromo-7H-benzo[c]fluoren-7-one
Reactant of Route 3
Reactant of Route 3
5-Bromo-7H-benzo[c]fluoren-7-one
Reactant of Route 4
Reactant of Route 4
5-Bromo-7H-benzo[c]fluoren-7-one
Reactant of Route 5
Reactant of Route 5
5-Bromo-7H-benzo[c]fluoren-7-one
Reactant of Route 6
Reactant of Route 6
5-Bromo-7H-benzo[c]fluoren-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.